Benzothiazol-2-yl-phenyl-methanol
Overview
Description
Benzothiazol-2-yl-phenyl-methanol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The presence of the benzothiazole moiety imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazol-2-yl-phenyl-methanol typically involves the reaction of benzothiazole with benzaldehyde in the presence of a suitable catalyst. One common method is the condensation reaction, where benzothiazole and benzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis. Advanced techniques like microwave irradiation and one-pot multicomponent reactions have also been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Benzothiazol-2-yl-phenyl-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benzothiazol-2-yl-phenyl-ketone.
Reduction: The compound can be reduced to form benzothiazol-2-yl-phenyl-methane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Benzothiazol-2-yl-phenyl-ketone.
Reduction: Benzothiazol-2-yl-phenyl-methane.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used
Scientific Research Applications
Benzothiazol-2-yl-phenyl-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials .
Mechanism of Action
The mechanism of action of benzothiazol-2-yl-phenyl-methanol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- Benzothiazol-2-yl-phenyl-ketone
- Benzothiazol-2-yl-phenyl-methane
- Benzothiazol-2-yl-phenyl-amine
Comparison: Benzothiazol-2-yl-phenyl-methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to benzothiazol-2-yl-phenyl-ketone, it is less prone to oxidation but can undergo reduction more readily. Its antimicrobial properties may differ
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(phenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9,13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGCMDAWHHOUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292894 | |
Record name | Benzothiazol-2-yl-phenyl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22841-77-6 | |
Record name | NSC86382 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-2-yl-phenyl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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